molecular formula C13H24N2O2 B14027349 tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate

Cat. No.: B14027349
M. Wt: 240.34 g/mol
InChI Key: JVHNOZNBDNUNIJ-UHFFFAOYSA-N
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Description

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate is a chemical building block of significant interest in pharmaceutical research and development. Its core structure incorporates the 8-azabicyclo[3.2.1]octane scaffold, a tropane analogue known for its three-dimensional rigidity and structural similarity to bioactive alkaloids like cocaine and morphine . This rigidity is a valuable feature in medicinal chemistry for locking the conformation of a molecule, which can help in optimizing potency and selectivity for therapeutic targets . This compound serves as a versatile synthetic intermediate. The tert-butyloxycarbonyl (Boc) protected amine is a standard guarding group in organic synthesis, allowing for further functionalization of the azabicyclic nitrogen atom . The additional methylene spacer in the side chain provides distinct spatial positioning for the carbamate group, which can be leveraged to fine-tune molecular interactions with biological targets. Researchers utilize this and related scaffolds in the discovery of ligands for central nervous system targets, such as dopamine D2 and D3 receptors . Furthermore, recent research has explored azabicyclo[3.2.1]octane-based structures as potent, systemically available inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory responses . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-4-5-10-6-7-11(9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)

InChI Key

JVHNOZNBDNUNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2CCC1N2

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold

The key step in preparing this compound is the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core. This scaffold is constructed typically via two main approaches:

These methods have been extensively reviewed and provide a foundation for synthesizing the bicyclic core with high enantiomeric purity, which is crucial for biological activity.

Stepwise Synthesis via Hydrogenation and Carbamate Formation

A practical and documented synthetic route involves two main stages:

Stage Description Reagents and Conditions Yield
1 Hydrogenation of (3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl methanol to remove protecting groups and reduce intermediates Hydrogen chloride, hydrogen gas, palladium hydroxide on carbon catalyst in ethanol/water at 20 °C, 2844.39 Torr, 66 hours Intermediate isolated
2 Carbamate formation by reaction with di-tert-butyl dicarbonate Di-tert-butyl dicarbonate, sodium hydroxide in 1,3-dioxane/water at 20 °C, stirred overnight 81% isolated yield

Detailed Procedure:

  • The starting material, (3-endo)-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)methanol, is subjected to hydrogenation using palladium hydroxide on carbon (Pearlman's catalyst) under hydrogen atmosphere (55 psi) at room temperature for 18 hours.

  • After filtration and concentration, the residue undergoes a second hydrogenation step under similar conditions for 2 days to ensure complete deprotection.

  • The resulting amine intermediate is then reacted with di-tert-butyl dicarbonate in a mixture of dioxane and aqueous sodium hydroxide to form the tert-butyl carbamate derivative.

  • The product is purified by solvent extraction and solid-phase extraction (SPE) chromatography to afford a colorless oil with 81% yield.

Spectroscopic Data:

  • LC/MS retention time: 1.65 min (100% purity)

  • Mass spectrum: MH+ ion at m/z 242

  • ^1H NMR (CDCl3): signals corresponding to bicyclic protons and tert-butyl group observed at expected chemical shifts.

Industrial Scale and Process Optimization

Industrial production methods typically optimize the above synthetic steps for scalability, yield, and purity. Key considerations include:

  • Use of robust catalysts and controlled hydrogenation conditions to ensure reproducibility.

  • Optimization of solvent systems and base concentrations during carbamate formation to maximize conversion and minimize side reactions.

  • Crystallization or salt formation (e.g., hydrochloride salt) to enhance compound stability and solubility for downstream applications.

Chemical Reactions and Analysis Relevant to Preparation

Types of Reactions Involved

  • Hydrogenation: Removal of benzyl protecting groups and reduction of intermediates using palladium hydroxide on carbon under hydrogen atmosphere.

  • Carbamate Formation: Reaction of free amine with di-tert-butyl dicarbonate under basic aqueous-organic conditions to form the tert-butyl carbamate protecting group.

Reaction Conditions and Reagents

Reaction Step Reagents Solvent Temperature Pressure Time
Hydrogenation Pd(OH)2/C, H2, HCl Ethanol/water 20 °C 55 psi H2 18 h + 48 h
Carbamate Formation Di-tert-butyl dicarbonate, NaOH 1,3-Dioxane/water 20 °C Atmospheric Overnight

Summary Table of Preparation Route

Step Starting Material Key Reagents Conditions Product Yield (%)
1 (3-endo)-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)methanol Pd(OH)2/C, H2, HCl EtOH/H2O, 20 °C, 55 psi H2, 66 h Deprotected amine intermediate Not isolated
2 Amine intermediate Di-tert-butyl dicarbonate, NaOH Dioxane/H2O, 20 °C, overnight This compound 81%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthesis and Production

The synthesis of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate generally involves reacting 8-azabicyclo[3.2.1]octane derivatives with tert-butyl chloroformate. This reaction typically occurs under basic conditions, utilizing bases like triethylamine or sodium hydroxide to facilitate carbamate linkage formation. Industrial methods for large-scale production may use continuous flow reactors and automated systems to optimize yield and purity, with meticulously controlled reaction conditions to minimize impurities while maximizing efficiency.

Areas of Application

This compound is used across a range of domains:

  • Medicinal Chemistry: It is valuable in synthesizing complex drug-like molecules, potentially improving drug-likeness, solubility, and metabolic stability . Ongoing studies are exploring its potential as a pharmaceutical agent, particularly in drug discovery related to central nervous system disorders.
  • Materials Science: This compound may be used in developing novel materials with specific properties.
  • Scientific Research: The compound is used as a building block in various research applications.

Mechanism of Action

The mechanism of action of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substitution Position and Biological Activity :

  • The 2-ylmethyl substitution in the target compound introduces conformational flexibility compared to direct 3-yl or 8-yl carbamate attachments. For example, tert-Butyl ((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)carbamate (MW 452.59) demonstrated 90% yield and potent 5-HT7 receptor antagonism, highlighting the role of 3-yl substitution in receptor binding . In contrast, 2-ylmethyl derivatives may alter steric interactions in target binding pockets.

Synthetic Accessibility: Mechanochemical synthesis (e.g., using ethanol as a solvent) achieved a 90% yield for 3-yl carbamate derivatives , while 3-ylmethyl analogs like tert-Butyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate are commercially available with 95% purity, indicating robust synthetic protocols . The target compound’s synthesis may require optimization due to the steric challenges of 2-ylmethyl functionalization.

Steric and Electronic Effects: Bridgehead (8-yl) carbamates, such as tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 42145-38-0), prioritize interactions with enzymes like kinases . The 2-ylmethyl group’s extended linker could reduce steric hindrance compared to bulkier 3-ene triflate derivatives .

Purity and Commercial Availability :

  • High-purity (>99%) endo-3-yl carbamates are marketed for drug discovery , whereas 2-ylmethyl analogs are less commonly reported, suggesting a niche for further research.

Biological Activity

tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • IUPAC Name : this compound

The compound features a unique bicyclic structure that incorporates a tert-butyl group and a carbamate functional group, contributing to its biological properties.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific enzymes and receptors in the body. Its mechanism of action involves:

  • Binding Affinity : The compound binds to various molecular targets, modulating their activity and potentially leading to therapeutic effects, particularly in neurological disorders.
  • Enzyme Modulation : It has been shown to influence enzymatic pathways by stabilizing interactions within receptor binding sites, which enhances its efficacy as a therapeutic agent.

1. Neuropharmacological Effects

Studies have demonstrated that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

2. Anticancer Potential

In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects against tumor cells, suggesting a possible role in cancer therapy . The preferential toxicity towards cancer cells over normal cells highlights its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Neuroprotective EffectsModulates neurotransmitter systems; potential for treating neurodegenerative diseases
Anticancer ActivityExhibits cytotoxicity towards tumor cells; preferential toxicity observed
Enzyme InteractionInfluences enzymatic pathways; stabilizes receptor interactions

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 8-azabicyclo[3.2.1]octane derivatives with tert-butyl chloroformate under basic conditions, often using triethylamine or sodium hydroxide as catalysts. Various derivatives of this compound are being explored for enhanced biological activities.

Q & A

Q. Methodological Approach :

  • Use tert-butyl carbamate-protected intermediates to stabilize reactive amines during coupling reactions.
  • Employ X-ray crystallography or NOESY NMR to confirm stereochemistry post-synthesis .

How can researchers optimize reaction conditions for coupling this compound with heteroaromatic substrates?

Basic Research Question
Coupling reactions often involve palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bicyclic intermediates.
  • Temperature : Reactions typically proceed at 80–100°C to balance reactivity and decomposition risks .
  • Catalysts : K₂CO₃ or Cs₂CO₃ are common bases for deprotonation; Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings .

Q. Example Protocol :

Substrate Catalyst/Base Solvent Yield Reference
6-MethoxypyrimidineK₂CO₃DMF, 100°C85%
Boronate estersPd(dppf)Cl₂THF, reflux50–70%

What analytical techniques are most effective for characterizing this compound derivatives?

Basic Research Question

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 335.2 [M+H]⁺ for a pyrimidine-coupled derivative) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions; NOESY distinguishes endo/exo configurations .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .

Q. Advanced Consideration :

  • Chiral Resolution : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/IPA mobile phases to quantify enantiomeric excess .

How do structural modifications to the 8-azabicyclo[3.2.1]octane core affect biological activity?

Advanced Research Question

  • Monoamine Transporter Affinity : Substituents at the 3-position modulate selectivity for DAT vs. SERT. Bulky groups (e.g., arylboronates) enhance DAT inhibition .
  • ELOVL6 Inhibition : Alkyl chains at the bridgehead nitrogen improve binding to fatty acid elongase, relevant for metabolic disorder studies .

Q. SAR Table :

Substituent Target IC₅₀ (nM) Reference
3-(Tetramethyldioxaborolane)DAT120 ± 15
3-(Chlorophenyl)ELOVL6450 ± 30

How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

Advanced Research Question
Yield variations (e.g., 50–85% in coupling reactions) often arise from:

  • Moisture sensitivity : Anhydrous conditions are critical for boron-containing intermediates .
  • Catalyst loading : Pd catalysts >5 mol% may degrade sensitive substrates.
  • Workup protocols : Acidic extraction (e.g., 1M HCl) can protonate amines, reducing losses .

Q. Troubleshooting Checklist :

Verify inert atmosphere (N₂/Ar) for air-sensitive steps.

Optimize equivalents of coupling partners (1.2–1.5 eq. recommended) .

What safety precautions are essential when handling this compound intermediates?

Basic Research Question

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Storage : 2–8°C under inert gas (N₂) to prevent hydrolysis .

Q. Emergency Response :

  • Spills : Absorb with vermiculite, neutralize with 5% acetic acid.
  • Inhalation : Move to fresh air; administer oxygen if necessary .

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